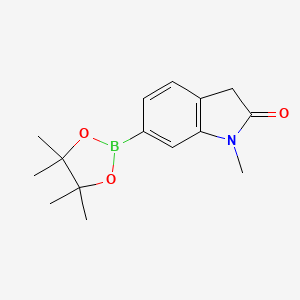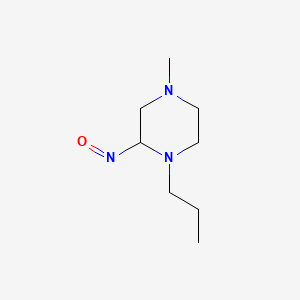
1-甲基-6-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吲哚-2-酮
描述
“1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one” is a chemical compound that is useful for the preparation of imidazopyridazines as therapeutic kinase inhibitors .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another method involves two substitution reactions .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 401℃, a density of 1.11, and a flash point of 196℃. It should be stored at a temperature of 2-8°C .科学研究应用
硼化反应
苄基 C-H 键的硼化: 在钯催化剂存在下,该化合物可以选择性地将烷基苯中的苄基 C-H 键硼化,生成二醇苄基硼酸酯 .
炔烃和烯烃的氢硼化: 使用 HBpin 可以实现过渡金属催化的烷基或芳基炔烃和烯烃的氢硼化。该过程导致形成含硼化合物 .
偶联反应
- 芳基硼酸酯的形成: HBpin 可以与芳基碘化物在铜催化剂存在下偶联,生成芳基硼酸酯。这些硼酸酯在有机合成和材料科学中有着广泛的应用 .
不对称合成
- 1,3-烯炔的不对称氢硼化: 研究人员已将 HBpin 用于 1,3-烯炔的不对称氢硼化,生成手性烯丙基硼酸酯。这些手性化合物是药物合成和天然产物化学中宝贵的中间体 .
荧光探针
- 荧光性质: HBpin 由于其独特的含硼结构,可以作为荧光探针。研究人员正在探索其在成像和传感应用中的应用 .
药物化学
- JAK2 抑制剂: 一些 HBpin 的衍生物已被研究作为治疗骨髓增殖性疾病的潜在 JAK2 抑制剂。这些化合物在癌症治疗中具有前景 .
有机合成
作用机制
Target of Action
Similar compounds are often used in suzuki-miyaura cross-coupling reactions , suggesting that its target could be related to this type of chemical reaction.
Mode of Action
The compound likely interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is introduced into a molecule. This process is often facilitated by a palladium catalyst .
Biochemical Pathways
The borylation process can lead to the formation of new carbon-boron bonds, which can significantly alter the structure and function of the target molecule .
Pharmacokinetics
The compound’s molecular weight (20807 g/mol ) suggests that it may have good bioavailability, as smaller molecules are generally more easily absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of the compound’s action are likely dependent on the specific target and biochemical pathway involved. Given its potential role in borylation reactions , the compound could facilitate the formation of new carbon-boron bonds, leading to significant changes in the structure and function of the target molecule.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s melting point is 59-64°C , suggesting that it may be stable at physiological temperatures.
属性
IUPAC Name |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-6-10-8-13(18)17(5)12(10)9-11/h6-7,9H,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKJVMWTJWQCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC(=O)N3C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1428666-17-4 | |
| Record name | 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(1H-Imidazol-1-yl)ethyl]-2,5,7,8-tetramethylchroman-6-ol](/img/structure/B568593.png)


![2,2A-Dihydro-1H-azeto[1,2-A]quinoxaline-1,3(4H)-dione](/img/structure/B568597.png)

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphonamidic acid;azane](/img/structure/B568600.png)
